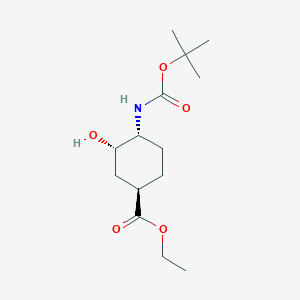
3-(4-Fluorophenyl)oxetane-3-carboxylic acid
Descripción general
Descripción
3-(4-Fluorophenyl)oxetane-3-carboxylic acid, also known as FPOC, is an organic compound with the chemical formula C10H9FO3 . It has a molecular weight of 196.18 g/mol . The compound is white to yellow solid in physical form .
Molecular Structure Analysis
The molecular structure of 3-(4-Fluorophenyl)oxetane-3-carboxylic acid consists of a four-membered oxetane ring attached to a carboxylic acid group and a 4-fluorophenyl group . The InChI code for this compound is 1S/C10H9FO3/c11-8-4-2-1-3-7 (8)10 (9 (12)13)5-14-6-10/h1-4H,5-6H2, (H,12,13) .Physical And Chemical Properties Analysis
3-(4-Fluorophenyl)oxetane-3-carboxylic acid is a white to yellow solid . Its molecular formula is C10H9FO3, and it has a molecular weight of 196.18 g/mol .Aplicaciones Científicas De Investigación
1. Bioisostere of Carboxylic Acid
3-(4-Fluorophenyl)oxetane-3-carboxylic acid is explored for its potential as a bioisostere of the carboxylic acid functional group. Research shows that the oxetane ring can serve as an isostere for the carbonyl moiety, and this property has implications in synthesizing compounds with modified physicochemical properties (Lassalas et al., 2017).
2. Synthesis of Novel Compounds
The synthesis of novel fluorine-bearing compounds, including quinoline-4-carboxylic acids, is another application. These compounds show promise as amylolytic agents, indicating potential in biochemical applications (Makki et al., 2012).
3. Intermediate in Anticancer Drugs
This compound acts as an important intermediate in synthesizing biologically active anticancer drugs. Research in this area focuses on developing efficient synthesis methods and optimizing them for higher yields (Jianqing Zhang et al., 2019).
4. Chemical Characterization and Synthesis Techniques
Studies also focus on the chemical characterization and synthesis of derivatives of 3-(4-Fluorophenyl)oxetane-3-carboxylic acid. These include exploring different synthesis pathways, structural analysis, and understanding their chemical properties (Susan Elizabeth et al., 2016).
5. Development of Fluorescent Indicators
The development of fluorescent indicators for Mg2+ selective detection is an intriguing application. The introduction of carboxylic groups in related compounds enables the creation of probes with high selectivity and sensitivity, beneficial for biological and chemical sensing applications (Otten et al., 2001).
Propiedades
IUPAC Name |
3-(4-fluorophenyl)oxetane-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO3/c11-8-3-1-7(2-4-8)10(9(12)13)5-14-6-10/h1-4H,5-6H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNRWYJJNIIPGDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)(C2=CC=C(C=C2)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Fluorophenyl)oxetane-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(9H-fluoren-9-ylmethoxy)carbonyl]-5-oxo-octahydrocyclopenta[c]pyrrole-1-carboxylic acid](/img/structure/B1403458.png)
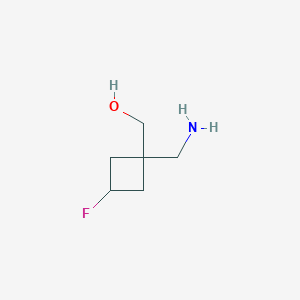
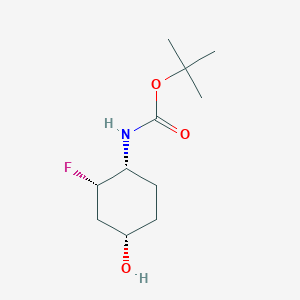
![6-Boc-3a,4,5,6,7,7a-hexahydroisoxazolo-[5,4-c]pyridine-3-carboxylic acid](/img/structure/B1403462.png)
![7-Boc-3-Thia-7,9-diazabicyclo-[3.3.1]nonane-3,3-dioxide](/img/structure/B1403463.png)
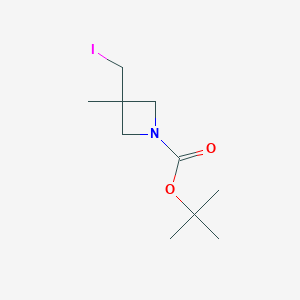
![Pyrazolo[1,5-a]pyrimidine-3,6-dicarboxylic acid diethyl ester](/img/structure/B1403470.png)
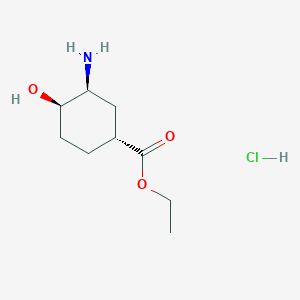
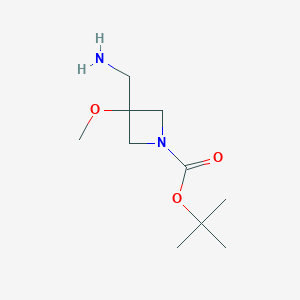
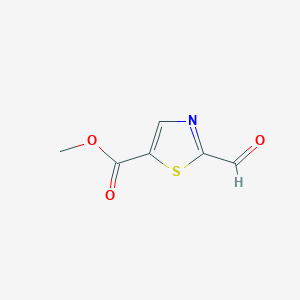
![5,8-Diazaspiro[3.5]nonan-6-one hydrochloride](/img/structure/B1403475.png)
